molecular formula C12H18N2O2 B1460910 5-Amino-2-isopropoxy-N,N-dimethylbenzamide CAS No. 1172101-36-8

5-Amino-2-isopropoxy-N,N-dimethylbenzamide

Cat. No. B1460910
CAS RN: 1172101-36-8
M. Wt: 222.28 g/mol
InChI Key: MPHZNZCKFQFDPB-UHFFFAOYSA-N
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Description

The compound “5-Amino-2-isopropoxy-N,N-dimethylbenzamide” is a derivative of benzamide. Benzamides are a class of compounds containing a benzene ring and an amide group . They have various applications in the field of medicine and chemistry .


Molecular Structure Analysis

The molecular structure of “5-Amino-2-isopropoxy-N,N-dimethylbenzamide” would likely consist of a benzene ring substituted with an amino group, an isopropoxy group, and a dimethylamide group .


Chemical Reactions Analysis

The chemical reactions involving “5-Amino-2-isopropoxy-N,N-dimethylbenzamide” would depend on the specific conditions and reagents present. Benzamides can undergo a variety of reactions, including hydrolysis, reduction, and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Amino-2-isopropoxy-N,N-dimethylbenzamide” would depend on its specific chemical structure. Factors that could influence these properties include the presence of functional groups, the size and shape of the molecule, and the specific intermolecular interactions .

Mechanism of Action

The mechanism of action of “5-Amino-2-isopropoxy-N,N-dimethylbenzamide” would depend on its specific chemical structure and the biological system in which it is used. Benzamides can have various biological activities, including antimicrobial, antiviral, and anticancer activities .

Safety and Hazards

The safety and hazards associated with “5-Amino-2-isopropoxy-N,N-dimethylbenzamide” would depend on its specific chemical structure and the conditions under which it is used. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on “5-Amino-2-isopropoxy-N,N-dimethylbenzamide” could include further studies on its synthesis, properties, and potential applications. This could involve experimental studies as well as computational modeling .

properties

IUPAC Name

5-amino-N,N-dimethyl-2-propan-2-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-8(2)16-11-6-5-9(13)7-10(11)12(15)14(3)4/h5-8H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHZNZCKFQFDPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)N)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-isopropoxy-N,N-dimethylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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